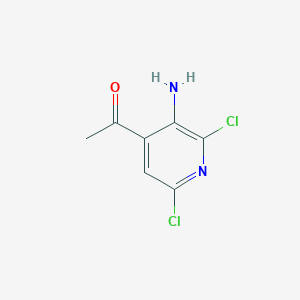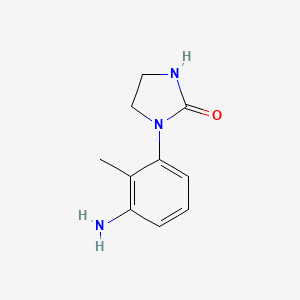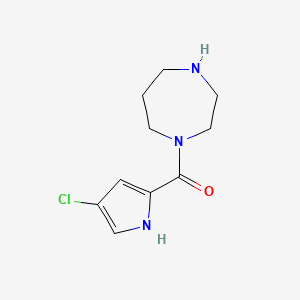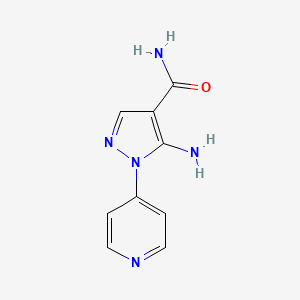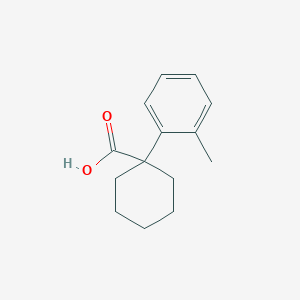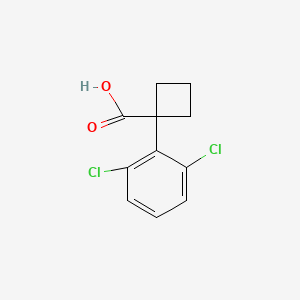
1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid
Overview
Description
1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid (DCPB) is a compound with the molecular formula C11H10Cl2O2 . It has an average mass of 245.102 Da and a monoisotopic mass of 244.005783 Da . This compound belongs to the class of compounds known as cyclobutanes.
Molecular Structure Analysis
The molecular structure of DCPB consists of a cyclobutane ring substituted with a carboxylic acid group and a 2,6-dichlorophenyl group . The molecule has two hydrogen bond acceptors and one hydrogen bond donor .Physical And Chemical Properties Analysis
DCPB has a density of 1.4±0.0 g/cm3 . It has a boiling point of 390.5±0.0 °C at 760 mmHg . The compound has a molar refractivity of 58.7±0.0 cm3 . It has an ACD/LogP value of 3.32, indicating its lipophilicity . The polar surface area is 37 Å2 .Scientific Research Applications
Synthesis and Structural Studies
Cyclobutane Amino Acids Synthesis : Studies detail the synthesis of cyclobutane amino acids, showcasing methodologies that might be applicable to derivatives of "1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid." These include the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids and their incorporation into rigid beta-peptides, demonstrating the cyclobutane ring's role in promoting structure within molecules (Izquierdo et al., 2005), (Gauzy et al., 2004).
Photocycloaddition Reactions : The construction of cyclobutane rings via photocycloaddition reactions offers insights into synthetic routes that may be relevant for structurally similar compounds (André et al., 2011).
Cyclobutane as a Building Block : The exploration of cyclobutane derivatives as semi-rigid building blocks in polymeric materials suggests applications in material science and engineering. The chemical stability and potential for forming new materials with cyclobutane-containing compounds highlight their versatility (Wang et al., 2017).
Mechanistic Insights and Chemical Reactivity
Ring-Opening Reactions : The study of ring-opening reactions of cyclobutanones with arylboronic acids underlines the chemical reactivity of cyclobutane cores, which could inform reactions involving "1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid" (Matsuda et al., 2004).
Structural Analysis : X-ray diffraction methods used to determine the structure of cyclobutane derivatives underscore the importance of structural analysis in understanding the properties and potential applications of such compounds (Reisner et al., 1983).
properties
IUPAC Name |
1-(2,6-dichlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQRUZIHVUOPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)

![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)
